Cas no 64969-61-5 (3-4-(propan-2-yl)phenylbutan-1-amine)
3-4-(propan-2-yl)phenylbutan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-Isopropylphenyl)butan-1-amine
- 64969-61-5
- EN300-1847921
- 3-[4-(propan-2-yl)phenyl]butan-1-amine
- CS-0274896
- AKOS010968885
- SCHEMBL11529711
- Benzenepropanamine, γ-methyl-4-(1-methylethyl)-
- 3-4-(propan-2-yl)phenylbutan-1-amine
-
- Inchi: 1S/C13H21N/c1-10(2)12-4-6-13(7-5-12)11(3)8-9-14/h4-7,10-11H,8-9,14H2,1-3H3
- InChI Key: YAGMGEVWGJOCPM-UHFFFAOYSA-N
- SMILES: C(C1C=CC(C(C)C)=CC=1)(C)CCN
Computed Properties
- Exact Mass: 191.167399674g/mol
- Monoisotopic Mass: 191.167399674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 0.912±0.06 g/cm3(Predicted)
- Boiling Point: 273.4±19.0 °C(Predicted)
- pka: 10.37±0.13(Predicted)
3-4-(propan-2-yl)phenylbutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1847921-0.05g |
3-[4-(propan-2-yl)phenyl]butan-1-amine |
64969-61-5 | 0.05g |
$468.0 | 2023-09-19 | ||
| Enamine | EN300-1847921-0.1g |
3-[4-(propan-2-yl)phenyl]butan-1-amine |
64969-61-5 | 0.1g |
$490.0 | 2023-09-19 | ||
| Enamine | EN300-1847921-0.25g |
3-[4-(propan-2-yl)phenyl]butan-1-amine |
64969-61-5 | 0.25g |
$513.0 | 2023-09-19 | ||
| Enamine | EN300-1847921-0.5g |
3-[4-(propan-2-yl)phenyl]butan-1-amine |
64969-61-5 | 0.5g |
$535.0 | 2023-09-19 | ||
| Enamine | EN300-1847921-1.0g |
3-[4-(propan-2-yl)phenyl]butan-1-amine |
64969-61-5 | 1g |
$1142.0 | 2023-06-02 | ||
| Enamine | EN300-1847921-2.5g |
3-[4-(propan-2-yl)phenyl]butan-1-amine |
64969-61-5 | 2.5g |
$1089.0 | 2023-09-19 | ||
| Enamine | EN300-1847921-5.0g |
3-[4-(propan-2-yl)phenyl]butan-1-amine |
64969-61-5 | 5g |
$3313.0 | 2023-06-02 | ||
| Enamine | EN300-1847921-10.0g |
3-[4-(propan-2-yl)phenyl]butan-1-amine |
64969-61-5 | 10g |
$4914.0 | 2023-06-02 | ||
| Enamine | EN300-1847921-1g |
3-[4-(propan-2-yl)phenyl]butan-1-amine |
64969-61-5 | 1g |
$557.0 | 2023-09-19 | ||
| Enamine | EN300-1847921-5g |
3-[4-(propan-2-yl)phenyl]butan-1-amine |
64969-61-5 | 5g |
$1614.0 | 2023-09-19 |
3-4-(propan-2-yl)phenylbutan-1-amine Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 3-4-(propan-2-yl)phenylbutan-1-amine
Comprehensive Overview of 3-4-(propan-2-yl)phenylbutan-1-amine (CAS No. 64969-61-5): Properties, Applications, and Industry Insights
In the realm of organic chemistry, 3-4-(propan-2-yl)phenylbutan-1-amine (CAS No. 64969-61-5) stands out as a compound of significant interest due to its unique structural properties and versatile applications. This amine derivative, characterized by its phenylbutan-1-amine backbone and propan-2-yl substituent, has garnered attention across pharmaceutical, agrochemical, and material science sectors. Its molecular formula and precise configuration make it a valuable intermediate in synthetic chemistry, particularly in the development of bioactive molecules and functional materials.
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From a technical perspective, the physical and chemical properties of CAS No. 64969-61-5 are critical for its handling and application. The compound typically appears as a clear to pale-yellow liquid, with solubility profiles that favor organic solvents like ethanol and dichloromethane. Analytical techniques such as GC-MS and NMR spectroscopy are commonly employed to verify its purity, a recurring theme in queries like "how to analyze 3-4-(propan-2-yl)phenylbutan-1-amine" and "spectroscopic data for CAS 64969-61-5."
In the pharmaceutical sector, 3-4-(propan-2-yl)phenylbutan-1-amine is explored for its potential as a building block in drug design. Its structural motif is found in compounds under investigation for their bioactivity, particularly in neurological and metabolic disorders. This aligns with frequent searches for "amine derivatives in drug development" and "phenylbutan-1-amine pharmacological effects." The compound's adaptability in structure-activity relationship (SAR) studies further underscores its relevance.
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In summary, 3-4-(propan-2-yl)phenylbutan-1-amine (CAS No. 64969-61-5) exemplifies the intersection of innovation and practicality in modern chemistry. Its multifaceted applications, from drug discovery to material science, coupled with its alignment with sustainability goals, make it a compound of enduring relevance. As research progresses, its role in addressing contemporary challenges—such as green synthesis and targeted therapeutics—will likely expand, solidifying its place in the chemical landscape.
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